![molecular formula C15H12N2O2 B2503322 4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol CAS No. 394237-94-6](/img/structure/B2503322.png)
4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol
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Overview
Description
The compound “4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in various studies . For instance, one study reported the synthesis and antimicrobial activities of 40 novel 1,3-diphenyl pyrazole derivatives . Another study discussed the synthesis of novel substituted 3- (4- ( (1 .Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been analyzed using various techniques such as IR, NMR, and HRMS . For example, one study provided key information in the establishment of structural assignments and predominant configuration, due to conformations in a solvent of novel pyrazole-chalcones .Chemical Reactions Analysis
The chemical reactions of pyrazole derivatives have been studied in various contexts . For instance, one study reported the synthesis and antimicrobial activities of 40 novel 1,3-diphenyl pyrazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives have been analyzed in various studies . For instance, one study reported the melting point of a related compound .Scientific Research Applications
- 4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol derivatives have been investigated for their antioxidant potential. These compounds scavenge free radicals, protect cells from oxidative damage, and contribute to overall health .
- Researchers have explored the anti-inflammatory effects of this compound. It may inhibit inflammatory pathways, making it a potential candidate for managing inflammatory conditions .
- Some studies suggest that 4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol derivatives exhibit antitumor properties. These compounds could play a role in cancer therapy by targeting tumor cells .
- Investigations have highlighted the antiviral activity of this compound. It may interfere with viral replication or entry, making it relevant in the fight against viral infections .
- Although not extensively studied, there are indications that this compound might possess analgesic (pain-relieving) and anxiolytic (anxiety-reducing) properties .
- Researchers have explored hybrid compounds containing diverse pharmacophores. Incorporating the 4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol core into such hybrids could lead to novel drugs with multiple therapeutic targets .
Antioxidant Activity
Anti-Inflammatory Properties
Antitumor Activity
Antiviral Potential
Analgesic and Anxiolytic Effects
Hybrid Compound Development
Future Directions
Pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research could focus on designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
properties
IUPAC Name |
4-(4-phenyl-1H-pyrazol-5-yl)benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-11-6-7-12(14(19)8-11)15-13(9-16-17-15)10-4-2-1-3-5-10/h1-9,18-19H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEFWJSSHVZSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol |
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